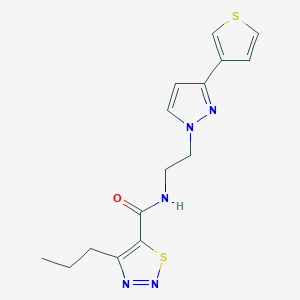
4-propyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of compounds that often exhibit significant biological activities, including potential therapeutic applications. Its structure incorporates thiophene, pyrazole, and thiadiazole rings, known for their diverse pharmacological properties.
Synthesis Analysis
Synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For example, a study by Prabhuswamy et al. (2016) outlines the synthesis of a pyrazole-1-carboxamide derivative through the reaction of a thiophene-containing enone and semicarbazide, suggesting a possible pathway for synthesizing similar compounds (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The crystal and molecular structure of related compounds is often determined using single crystal X-ray diffraction studies. The detailed molecular geometry reveals the spatial arrangement of atoms and the presence of hydrogen bond interactions, essential for understanding the compound's reactivity and interaction with biological targets (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds containing pyrazole, thiophene, and thiadiazole units participate in various chemical reactions, including coupling reactions and interactions with nucleophiles. The reactivity is often influenced by the electronic properties of the heterocycles and the presence of substituents that can facilitate or hinder certain transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are influenced by the compound's molecular structure. For instance, the synthesis and characterization of a novel pyrazole derivative by Kumara et al. (2018) highlight the importance of molecular conformation and intermolecular interactions in determining the compound's physical properties (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Reactivity
The synthesis and chemical reactivity of thiophene and pyrazole derivatives have been extensively studied. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such compounds are important for developing pharmacologically active agents and materials science applications.
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of hybrid molecules containing various heterocyclic cores has been explored, highlighting the rapid and efficient synthesis of compounds with potential biological activities. For instance, compounds containing 1,3,4-thiadiazole cores have been investigated for their antimicrobial, antilipase, and antiurease activities, demonstrating the biological relevance of such structures (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research illustrates the potential of thiazole derivatives in addressing infectious diseases, with certain compounds showing significant activity against Mycobacterium tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Eigenschaften
IUPAC Name |
4-propyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-3-13-14(23-19-17-13)15(21)16-6-8-20-7-4-12(18-20)11-5-9-22-10-11/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZKRVZWHEHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2489460.png)


![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)



![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)